3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione 3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Brand Name: Vulcanchem
CAS No.: 899900-62-0
VCID: VC5297717
InChI: InChI=1S/C24H22N2O2/c1-16-8-10-19(11-9-16)15-25-22-7-5-4-6-21(22)23(27)26(24(25)28)20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3
SMILES: CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)C)C
Molecular Formula: C24H22N2O2
Molecular Weight: 370.452

3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

CAS No.: 899900-62-0

Cat. No.: VC5297717

Molecular Formula: C24H22N2O2

Molecular Weight: 370.452

* For research use only. Not for human or veterinary use.

3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione - 899900-62-0

Specification

CAS No. 899900-62-0
Molecular Formula C24H22N2O2
Molecular Weight 370.452
IUPAC Name 3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione
Standard InChI InChI=1S/C24H22N2O2/c1-16-8-10-19(11-9-16)15-25-22-7-5-4-6-21(22)23(27)26(24(25)28)20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3
Standard InChI Key IUWFRBGHXDKWNK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)C)C

Introduction

The compound 3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule belonging to the class of tetrahydroquinazolines. It features a fused ring system with both quinazoline and dione functionalities, making it a subject of interest in both academic and industrial research due to its potential biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of tetrahydroquinazoline derivatives typically involves multi-step organic reactions. Key methods include the use of acid or base catalysts, with reaction conditions such as temperature and solvent choice being crucial for optimizing yield and purity. Common solvents used in these reactions include ethanol and acetonitrile.

Synthesis StepDescription
Starting MaterialsTypically involve aromatic amines and carbonyl compounds.
Reaction ConditionsTemperature, solvent choice, and catalysts are critical.
Yield OptimizationCareful control of reaction conditions is necessary.

Biological Activity and Potential Applications

Potential ApplicationDescription
Anticancer ActivitySimilar compounds have shown promise in cancer research.
Antimicrobial ActivityPotential for use against microbial infections.
Mechanism of ActionInvolves interaction with biological targets.

Analytical Techniques

The structural integrity and purity of this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods are essential for verifying the compound's identity and ensuring its quality for further research or applications.

Analytical TechniquePurpose
NMR SpectroscopyConfirms structural integrity.
Mass SpectrometryVerifies molecular weight and purity.

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